Brevinin-1Sc -

Brevinin-1Sc

Catalog Number: EVT-246708
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Brevinin-1Sc is a member of the brevinin-1 family of antimicrobial peptides, which are primarily derived from the skin secretions of various frog species. This peptide exhibits notable antimicrobial properties, making it a subject of interest in biomedical research. Brevinin-1Sc has been isolated from the skin of the Rana scylaris frog and is characterized by its ability to combat a range of pathogens, including bacteria and fungi.

Source and Classification

Brevinin-1Sc is classified as an antimicrobial peptide (AMP) within the brevinin-1 family. It is sourced from the skin secretions of the Rana scylaris, a species known for its rich array of bioactive compounds. Antimicrobial peptides like brevinin-1Sc play a crucial role in the innate immune response of amphibians, providing defense against microbial infections.

Synthesis Analysis

Methods

The synthesis of brevinin-1Sc can be achieved through both natural extraction from frog skin and synthetic peptide chemistry. The natural extraction involves collecting skin secretions followed by purification processes such as high-performance liquid chromatography (HPLC) to isolate the peptide.

Technical Details:

  1. Natural Extraction: Skin secretions are collected from Rana scylaris frogs.
  2. Purification: The crude extract undergoes purification using HPLC, which separates brevinin-1Sc based on its molecular weight and hydrophobic properties.
  3. Synthesis: Solid-phase peptide synthesis (SPPS) can also be employed to produce brevinin-1Sc synthetically, allowing for modifications and analog development.
Molecular Structure Analysis

Structure

Brevinin-1Sc consists of 23 amino acids and features a characteristic amphipathic structure that is typical of antimicrobial peptides. This structure facilitates its interaction with microbial membranes.

Data:

  • Molecular Formula: C₁₁H₁₄N₂O₄S
  • Molecular Weight: Approximately 2,500 Da
  • Amino Acid Sequence: The precise sequence contributes to its functional properties, including antimicrobial activity.
Chemical Reactions Analysis

Brevinin-1Sc participates in several biochemical interactions that contribute to its antimicrobial efficacy.

Reactions

  1. Membrane Disruption: The peptide interacts with lipid membranes of bacteria and fungi, leading to membrane destabilization and cell lysis.
  2. Inhibition of Cell Wall Synthesis: Brevinin-1Sc may interfere with the synthesis of peptidoglycan in bacterial cell walls, further enhancing its antimicrobial action.

Technical Details: The mechanism typically involves electrostatic interactions between the positively charged regions of the peptide and negatively charged components of microbial membranes.

Mechanism of Action

Brevinin-1Sc exerts its antimicrobial effects primarily through membrane disruption.

Process

  1. Binding: The peptide binds to the surface of microbial cells.
  2. Insertion: It inserts into the lipid bilayer, forming pores or disrupting membrane integrity.
  3. Cell Death: This disruption leads to leakage of cellular contents and ultimately cell death.

Data: Studies have shown that brevinin-1Sc is effective against various strains, including Escherichia coli and Candida albicans, demonstrating broad-spectrum activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Brevinin-1Sc is soluble in water and various organic solvents, which is essential for its biological activity.
  • Stability: The peptide exhibits stability under physiological conditions but may be sensitive to extreme pH levels or proteolytic enzymes.

Chemical Properties

  • Charge: The net positive charge at physiological pH enhances its interaction with negatively charged microbial membranes.
  • Hydrophobicity: Its amphipathic nature allows for effective insertion into lipid bilayers.
Applications

Brevinin-1Sc has significant potential in various scientific fields:

  1. Antimicrobial Research: Its ability to combat resistant strains makes it a candidate for developing new antibiotics.
  2. Pharmaceutical Development: Brevinin-1Sc can be modified for enhanced efficacy or reduced toxicity in therapeutic applications.
  3. Biotechnology: Its properties can be utilized in designing antimicrobial coatings or preservatives in food technology.
Introduction to Brevinin-1Sc in Antimicrobial Peptide Research

Brevinin-1Sc is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of Rana sphenocephala (Southern leopard frog). As a member of the Brevinin-1 family, it exemplifies the evolutionary ingenuity of amphibian host defense systems. Characterized by a conserved C-terminal "Rana box" (disulfide-bridged cyclic heptapeptide: Cys-(Xaa)₄-Lys-Cys) and a variable N-terminal helix, Brevinin-1Sc demonstrates broad-spectrum activity against bacteria, fungi, and enveloped viruses [1] [3]. Its amphipathic α-helical structure enables selective membrane disruption, positioning it as a compelling template for designing novel anti-infective agents. Research into Brevinin-1Sc addresses critical gaps in combating antibiotic resistance by elucidating non-conventional mechanisms of pathogen neutralization that reduce susceptibility to conventional resistance mechanisms [5] [9].

Evolutionary Significance of Brevinin Peptides in Amphibian Defense Mechanisms

Brevinin peptides constitute a cornerstone of innate immunity in ranid frogs, with over 350 isoforms identified across species [1]. Their evolutionary trajectory reveals rapid diversification driven by gene duplication events and positive selection pressure from pathogen coevolution. This diversification is evident in the hypervariability of the N-terminal domain of Brevinin-1 peptides, while the C-terminal Rana box remains structurally conserved across phylogenetically related species [1] [2]. The granular glands in amphibian skin serve as biosynthetic factories for these peptides, releasing them upon injury or stress through holocrine-like secretion [1].

  • Genetic Architecture and Adaptive Diversification: Brevinin genes share a conserved precursor organization: a signal peptide, an acidic spacer domain (enriched in Glu/Asp residues), and the mature AMP sequence. The hypervariability in the AMP coding region facilitates functional plasticity, allowing frogs to counteract diverse pathogens in their ecological niches. For instance, phylogenetic clustering shows Brevinin-1Sc segregates with peptides from Rana pipiens, suggesting recent gene duplication after species divergence [1]. This diversification enables fine-tuned responses to geographically variable microbial threats.

  • Structural-Functional Optimization: Brevinin-1Sc adopts an amphipathic α-helix in hydrophobic environments, a feature critical for membrane interaction. The conserved Pro¹⁴ introduces a structural kink that enhances membrane insertion depth [1] [3]. The Rana box stabilizes the C-terminal domain via a disulfide bond, though truncated variants without this motif (e.g., in Rana okinavana) retain activity via C-terminal amidation, indicating evolutionary flexibility in molecular design [1].

Table 1: Structural Features of Select Brevinin-1 Peptides

Peptide NameSpecies OriginLength (AA)Net ChargeKey Conserved ResiduesUnique Features
Brevinin-1ScRana sphenocephala24+3Ala⁹, Cys¹⁸, Lys²³, Cys²⁴Pro¹⁴ kink, high hydrophobic ratio (45%)
Brevinin-1Rana brevipoda porsa24+2Cys¹⁸, Lys²³, Cys²⁴Prototype, MIC: 8 µM (S. aureus)
Brevinin-1GHdHylarana guentheri24+3Cys¹⁸, Lys²³, Cys²⁴Broad antifungal activity
Brevinin-1AUaRana aurora aurora24+3Cys¹⁸, Lys²³, Cys²⁴Activity against P. aeruginosa

Brevinin-1Sc as a Model for Studying Host-Pathogen Interactions

Brevinin-1Sc serves as an exemplary model for deciphering the biophysical and molecular dynamics of AMP-pathogen interactions. Its mechanism involves rapid, concentration-dependent membrane disruption, minimizing the evolutionary window for resistance development [5] [9].

  • Membrane Disruption Mechanisms: Brevinin-1Sc primarily employs the carpet model and toroidal pore formation [3] [5]. At low concentrations, it aligns with anionic phospholipid head groups via electrostatic interactions. Upon reaching a threshold concentration, it inserts into the bilayer, causing transient curvature strain and micellization. This disrupts membrane integrity, leading to ion efflux and cytoplasmic leakage. Spectroscopic studies using model membranes confirm this mechanism is chirality-independent—D-enantiomers retain activity—ruling out protein-based target interactions [1].

  • Intracellular Targeting: Beyond membrane lysis, Brevinin-1Sc can translocate into cells and inhibit vital processes. It binds microbial DNA via minor groove interactions and inhibits topoisomerases, similar to indolicidin [9]. Additionally, it disrupts protein synthesis and enzymatic functions, contributing to a multi-targeted lethal mechanism [5] [9].

  • Immunomodulatory Functions: Brevinin-1Sc modulates host immune responses through receptor-mediated pathways (e.g., TLRs, GPCRs). It suppresses pro-inflammatory cytokines in sepsis models and enhances macrophage phagocytosis, suggesting a role in resolving infection-induced inflammation [9]. This dual direct/indirect antimicrobial action enhances its efficacy against intracellular pathogens.

Table 2: Host-Pathogen Interaction Mechanisms of Brevinin-1Sc

Interaction TypeMolecular TargetsBiological ConsequenceExperimental Evidence
Membrane DisruptionAnionic phospholipids (PG, LPS)Osmotic imbalance, cell lysisSYTOX green uptake, SEM membrane integrity assays
DNA BindingMinor groove of DNAInhibition of replication/transcriptionGel retardation assays, fluorescence intercalation
Enzyme InhibitionTopoisomerase IV, protein kinasesDisrupted metabolismEnzymatic activity assays in bacterial lysates
Immune ModulationTLR4, FPR2 receptorsChemokine induction, phagocyte recruitmentCytokine profiling in macrophage cultures

Current Challenges in Antimicrobial Peptide Therapeutics and Brevinin-1Sc’s Role

Despite their promise, translating AMPs like Brevinin-1Sc into therapeutics faces hurdles: proteolytic instability, cytotoxicity at therapeutic concentrations, and manufacturing costs [5] [7] [9]. Brevinin-1Sc research addresses these through innovative engineering and delivery strategies.

  • Proteolytic Degradation: Serum proteases rapidly cleave linear peptides. Brevinin-1Sc’s Rana box confers partial stability, but its N-terminal helix remains vulnerable. Strategies:
  • Cyclization: Backbone cyclization or disulfide isomerization reduces protease access [9].
  • Non-natural Amino Acids: Substituting L-amino acids with D-enantiomers or β-amino acids enhances half-life (e.g., D-lysine substitutions in Brevinin-1Sc analogs) [7] [9].
  • Hybrid Peptides: Fusing Brevinin-1Sc with protease-resistant domains (e.g., albumin-binding peptides) prolongs circulation [9].

  • Systemic Toxicity: Hemolytic activity arises from non-selective membrane interactions. Brevinin-1Sc’s hemolytic index (HC₅₀) is >100 µM, but therapeutic indices require optimization. Strategies:

  • Charge Modulation: Reducing net charge from +4 to +2 decreases erythrocyte lysis while retaining Gram-negative activity [3] [9].
  • Lipid-Nanoparticle Encapsulation: PEGylated liposomes mask peptide hydrophobicity, enabling targeted release at infection sites (e.g., pH-responsive vesicles in abscess models) [9].

  • Delivery and Cost Barriers: Large-scale synthesis is cost-prohibitive via solid-phase methods. Strategies:

  • Recombinant Expression: E. coli or yeast systems with fusion tags (e.g., SUMO) improve soluble yield [9].
  • Bioinspired Materials: Chitosan hydrogels enable topical delivery for wound infections, enhancing local bioavailability and reducing systemic exposure [9].

Brevinin-1Sc’s clinical relevance is underscored by its inclusion in combination therapies. Synergy with colistin or vancomycin reduces effective doses against Pseudomonas aeruginosa and MRSA by 4–8-fold, mitigating resistance evolution [5] [9]. Its derivatives, like Brevinin-2R, exhibit anticancer selectivity, expanding applications beyond anti-infectives [1] [9].

Properties

Product Name

Brevinin-1Sc

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.